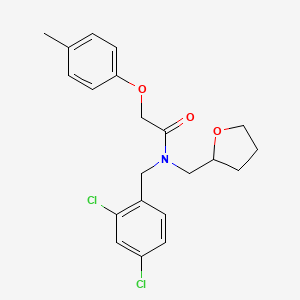
4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a butanoic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((2-Chlorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure umfasst typischerweise die folgenden Schritte:
Bildung des Chlorphenyl-Zwischenprodukts: Das Ausgangsmaterial, 2-Chloranilin, reagiert mit einem geeigneten Acylierungsmittel, um das Chlorphenyl-Zwischenprodukt zu bilden.
Piperazin-Derivatisierung: Das Chlorphenyl-Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 4-Methylpiperazin umgesetzt, um den Piperazinring einzuführen.
Butansäurebildung:
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung große Chargen- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((2-Chlorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) und Amine werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 4-((2-Chlorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und Mechanismen.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden. Sie kann als Sonde dienen, um biochemische Pfade und Zellprozesse zu untersuchen.
Medizin
Im Bereich der Medizin kann 4-((2-Chlorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure auf ihr therapeutisches Potenzial untersucht werden. Seine strukturellen Merkmale deuten darauf hin, dass es mit bestimmten biologischen Zielen interagieren könnte, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Industriell kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt werden. Ihre chemischen Eigenschaften können genutzt werden, um die Leistung und Haltbarkeit dieser Materialien zu verbessern.
5. Wirkmechanismus
Der Wirkmechanismus von 4-((2-Chlorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch die Bindung an diese Ziele vermittelt, was zu Veränderungen in ihrer Aktivität und nachgeschalteten Signalwegen führt.
Wirkmechanismus
The mechanism of action of 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((2-Bromphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure
- 4-((2-Fluorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure
- 4-((2-Methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure
Einzigartigkeit
4-((2-Chlorphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutansäure ist aufgrund des Vorhandenseins der Chlorphenylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit kann in verschiedenen Anwendungen genutzt werden, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C15H20ClN3O3 |
|---|---|
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
4-(2-chloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20ClN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) |
InChI-Schlüssel |
AQBDGKXSZJIWHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


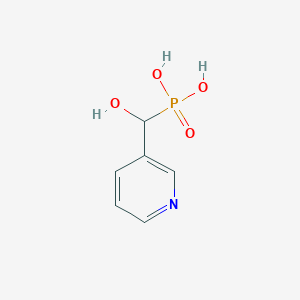
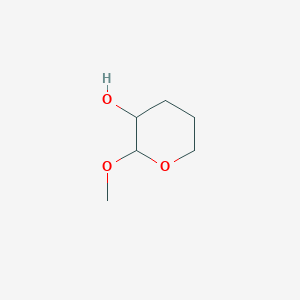
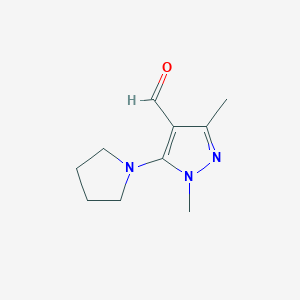
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
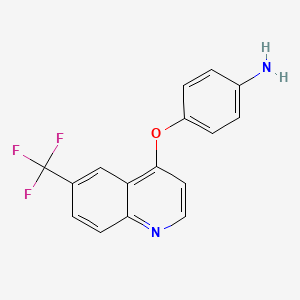
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

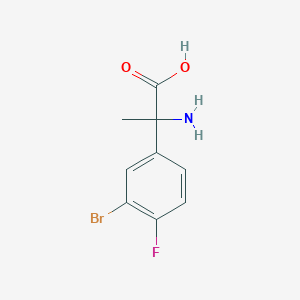
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)


